molecular formula C16H16N6O4S2 B2865435 4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 851783-38-5

4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2865435
CAS RN: 851783-38-5
M. Wt: 420.46
InChI Key: IFILBHDDPOBAQB-UHFFFAOYSA-N
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Description

4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H16N6O4S2 and its molecular weight is 420.46. The purity is usually 95%.
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Scientific Research Applications

Nematocidal Activity

A study by Liu et al. (2022) discusses the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed significant nematocidal activity against Bursaphelenchus xylophilus. Compounds related to the chemical structure demonstrated not only high nematocidal efficiency but also promising druggability properties, making them potential lead compounds for the development of new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer and Analgesic Agents

Another study by Abu‐Hashem, Al-Hussain, & Zaki (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds, while structurally different, share a common theme of incorporating heterocyclic scaffolds for therapeutic purposes, highlighting the diverse applications of such chemical structures in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photosensitizers for Photodynamic Therapy

Pişkin, Canpolat, & Öztürk (2020) focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibited high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy, demonstrating the chemical's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activities

Bektaş et al. (2010) synthesized new 1,2,4-triazole derivatives and evaluated them for antimicrobial activities. Although the core structure varies, the research emphasizes the importance of heterocyclic compounds in developing new antimicrobial agents, showcasing the breadth of research applications for such chemical structures (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antidiabetic Screening

Lalpara et al. (2021) explored the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for antidiabetic activity using the α-amylase inhibition assay. This study provides insight into the potential of such compounds in the treatment of diabetes, further expanding the scope of scientific research applications for complex chemical structures (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

properties

IUPAC Name

4-methoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S2/c1-9-19-21-15(28-9)18-12(23)8-27-16-22-20-13(26-16)7-17-14(24)10-3-5-11(25-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,17,24)(H,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFILBHDDPOBAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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